H-赖氨酸(N3).HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

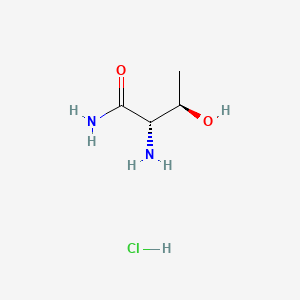

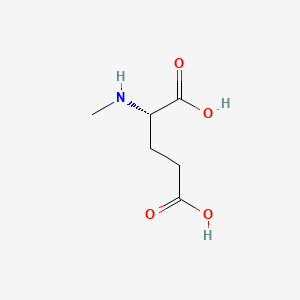

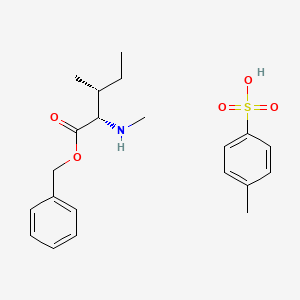

H-Lys(N3).HCl, also known as N6-(((3-azidobenzyl)oxy)carbonyl)-L-lysine, is a modified lysine containing an azide moiety . This lysine derivative can be incorporated into proteins for further modification using Click-chemistry .

Synthesis Analysis

The synthesis of H-Lys(N3).HCl involves extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them . The protected target tripeptide Z-Lys(Z)-Lys-Gly-OBzl is obtained, and the protection is removed using hydrogenolysis over a Ni-Re catalyst .Molecular Structure Analysis

The molecular formula of H-Lys(N3).HCl is C14H19N5O4HCl . The molecular weight is 321.3436.45 g/mol .Chemical Reactions Analysis

H-Lys(N3).HCl is incorporated into proteins that can be further selectively modified using Staudinger ligation or Click-chemistry .科学研究应用

Biomedical Applications

H-Lys(N3).HCl is used in the creation of Peptide-based Hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-K3 hydrogel, a derivative of H-Lys(N3).HCl, is used in tissue engineering . It supports cell adhesion, survival, and duplication . This makes it a potential material for creating tissues in a lab setting .

Protein Modification

H-Lys(N3).HCl is a modified Lysine containing an Azide moiety . This acts as a bioorthogonal ligation handle , allowing the Lysine derivative to be incorporated into proteins for further modification using Click-chemistry .

Synthesis of Tripeptides

H-Lys(N3).HCl can be used in the synthesis of tripeptides . For example, the tripeptide H-Lys-Lys-Gly-OH was synthesized using H-Lys(N3).HCl .

Study of Toxic Properties and Biological Activity

The synthesized tripeptides using H-Lys(N3).HCl can be used to study their toxic properties and biological activity .

Creation of Chemical and Light-Induced Conjugates

H-Lys(N3).HCl can be used to create chemical and light-induced conjugates . This is done by incorporating a doubly functionalized synthetic amino acid into proteins .

安全和危害

The safety data sheet for H-Lys(N3).HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in H-Lys(N3).HCl allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in H-Lys(N3).HCl and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by H-Lys(N3).HCl depend on the specific proteins or molecules it is incorporated into. .

属性

IUPAC Name |

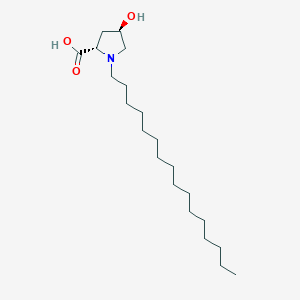

[(1S)-5-azido-1-carboxypentyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(N3).HCl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)